![molecular formula C20H12Cl2N2O2 B2971613 N-[4-(1,3-benzoxazol-2-yl)phenyl]-3,4-dichlorobenzamide CAS No. 346653-11-0](/img/structure/B2971613.png)
N-[4-(1,3-benzoxazol-2-yl)phenyl]-3,4-dichlorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[4-(1,3-benzoxazol-2-yl)phenyl]-3,4-dichlorobenzamide” is a chemical compound with a molecular formula of C19H13N3O2 . It is a derivative of benzoxazole, an aromatic organic compound with a benzene-fused oxazole ring structure . Benzoxazole derivatives are known for their wide spectrum of pharmacological activities .
Molecular Structure Analysis
The molecular structure of “this compound” includes a benzoxazole ring fused to a benzene ring, attached to a phenyl group via a nitrogen atom . The exact structure would require more specific information or computational modeling to determine.Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 315.325 Da, a density of 1.3±0.1 g/cm3, a boiling point of 414.5±25.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C . It also has a polar surface area of 68 Å2 .Wissenschaftliche Forschungsanwendungen
Herbicidal Activity
Compounds related to N-[4-(1,3-benzoxazol-2-yl)phenyl]-3,4-dichlorobenzamide, such as N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide, have been identified as active herbicides against annual and perennial grasses. These compounds show potential agricultural utility in forage legumes, certain turf grasses, and cultivated crops, highlighting their relevance in agricultural science and weed management research (K. Viste, A. J. Cirovetti, B. Horrom, 1970).
Synthesis of Benzoxazolones
Benzoxazolone structures are present in various clinical pharmaceuticals, drug candidates, and compounds with a wide spectrum of biological activities. Research has developed mild methods for synthesizing 3-alkylbenzoxazolones from nitroarenes, which involves converting nitroarenes to N-alkyl-N-arylhydroxylamines and then treating them with trichloroacetyl chloride. This method is highlighted for its mildness, wide scope, and economical benefits, and it preserves many sensitive groups during the reaction (R. Ram, V. Soni, 2013).
Detection of Mercuric Ions
Studies have also explored the use of tribenzamides, which are structurally related to the query compound, for the detection of mercuric ions in aqueous media. These studies involve the synthesis of novel tribenzamides and their application in modifying electrodes for electrochemical detection. The sensitivity and selectivity of these modified electrodes for detecting mercuric ions highlight the potential environmental and analytical chemistry applications of benzoxazole derivatives (Aalia Manzoor et al., 2022).
Wirkmechanismus
Target of Action
Benzoxazole derivatives, which this compound is a part of, have been extensively used as a starting material for different mechanistic approaches in drug discovery .
Mode of Action
Benzoxazole derivatives have been known to interact with their targets to exert a wide range of biological activities .
Biochemical Pathways
Benzoxazole derivatives have been reported to influence a variety of biochemical pathways, leading to their wide spectrum of biological activities .
Result of Action
Benzoxazole derivatives have been reported to exhibit several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .
Eigenschaften
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-3,4-dichlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12Cl2N2O2/c21-15-10-7-13(11-16(15)22)19(25)23-14-8-5-12(6-9-14)20-24-17-3-1-2-4-18(17)26-20/h1-11H,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQECGENDXSYUKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)C4=CC(=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2971534.png)
![tert-butyl 4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxylate](/img/structure/B2971535.png)
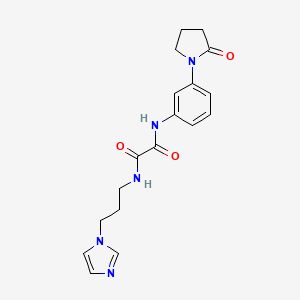

![7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-8-(dimethylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2971540.png)
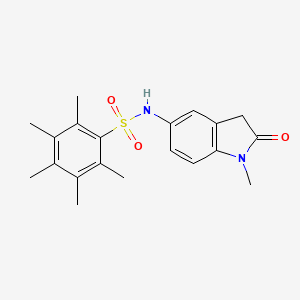
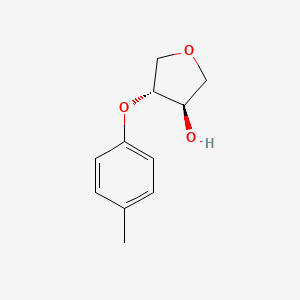
![N4-(2,5-dimethoxyphenyl)-5-nitro-N2-[(oxolan-2-yl)methyl]pyrimidine-2,4,6-triamine](/img/structure/B2971544.png)

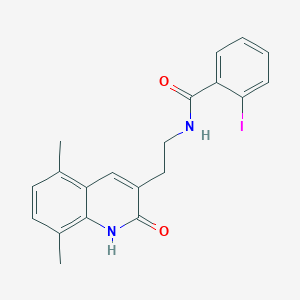
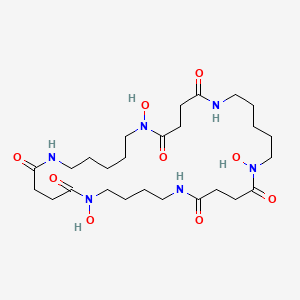
![(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2971549.png)
